2-Trichloromethyl-[1,3]dioxane
Description
Significance of 1,3-Dioxanes in Organic Synthesis and Stereochemistry
The 1,3-dioxane (B1201747) framework, a six-membered ring containing two oxygen atoms at the 1 and 3 positions, is a cornerstone in organic synthesis. thieme-connect.de Primarily, these structures are employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.deorganic-chemistry.org This protective role is crucial in multi-step syntheses, safeguarding these functional groups from unwanted reactions under various conditions. 1,3-Dioxanes are notably stable in basic, reductive, and oxidative environments, yet can be readily removed under acidic conditions. thieme-connect.de This differential stability allows for selective transformations elsewhere in a molecule. thieme-connect.de
The first application of a 1,3-dioxane as a protecting group dates back to the protection of hydroxyl groups in carbohydrates. thieme-connect.de Since then, their use has become a standard and indispensable tool for synthetic chemists. Beyond protection, the 1,3-dioxane ring is a structural motif found in several natural products, including coruscol A and thromboxane (B8750289) A2. thieme-connect.de
From a stereochemical perspective, 1,3-dioxanes are of significant interest. Similar to cyclohexane (B81311), they predominantly adopt a chair-like conformation. thieme-connect.de This conformational preference has been a subject of intense study and has implications for the stereochemical outcome of reactions involving these rings. lew.roacs.orgresearchgate.netresearchgate.net The orientation of substituents on the 1,3-dioxane ring can direct the approach of reagents, enabling stereoselective synthesis. For instance, carbanions derived from 2-phenyl-1,3-dioxane (B8809928) have been shown to be largely pyramidal, leading to stereoselective reprotonation from the equatorial side. acs.org The stereochemistry of 1,3-dioxanes has been investigated using techniques like NMR spectroscopy and X-ray diffractometry to understand the conformational preferences of various substituents. lew.rorsc.org
Unique Aspects of the Trichloromethyl Substituent in Cyclic Acetals
The introduction of a trichloromethyl (-CCl₃) group at the 2-position of the 1,3-dioxane ring, as in 2-Trichloromethyl- thieme-connect.delew.rodioxane, imparts distinct properties to the molecule. The trichloromethyl group is a bulky and strongly electron-withdrawing substituent. This electronic effect can influence the reactivity of the acetal (B89532) linkage. For instance, substituents that destabilize carbenium ions, such as trifluoromethyl or trichloromethyl groups, are known to retard the rate of acid-catalyzed hydrolysis of cyclic acetals. thieme-connect.de
The steric bulk of the trichloromethyl group also plays a crucial role in the conformational analysis of the dioxane ring. In a study of 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane, it was determined through NMR and X-ray analysis that the molecule adopts a chair conformation with the trichloromethyl group in an equatorial position. researchgate.netresearchgate.net This preference is attributed to the unfavorable 1,3-diaxial interactions that would occur if the bulky trichloromethyl group occupied an axial position. yok.gov.tr
Furthermore, the trichloromethyl group itself can be a precursor for other functional groups, adding to its synthetic utility. researchgate.net It has also garnered attention in crystallographic studies due to its potential for sigma effects on chlorine halogen bonding. scielo.br The presence of this group can lead to the formation of stable intermediates and influence the pathways of various chemical transformations. For example, the reaction of anilines with chloral (B1216628) hydrate (B1144303) can yield trichloromethyl-substituted heterocyclic compounds. udhtu.edu.ua
Data on Related Compounds
The following table provides information on compounds related to the discussion, highlighting the diversity of the 1,3-dioxane family and the impact of various substituents.
| Compound Name | Key Features & Applications | References |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | A versatile reagent in multicomponent reactions and the synthesis of heterocycles. | chemicalbook.com |
| 2-Phenyl-1,3-dioxane | Used in stereochemical studies of carbanions. | acs.org |
| 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane | Its structure has been studied to understand the conformational preference of the trichloromethyl group. | researchgate.netresearchgate.net |
| 2-(2-Bromoethyl)-1,3-dioxane | An intermediate in organic synthesis. | chemicalbook.com |
| 2-Trichloromethyl- thieme-connect.delew.rodioxane-5,5-dimethanol | A derivative of 2-Trichloromethyl- thieme-connect.delew.rodioxane. | echemi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5663-41-2 |
|---|---|
Molecular Formula |
C5H7Cl3O2 |
Molecular Weight |
205.46 g/mol |
IUPAC Name |
2-(trichloromethyl)-1,3-dioxane |
InChI |
InChI=1S/C5H7Cl3O2/c6-5(7,8)4-9-2-1-3-10-4/h4H,1-3H2 |
InChI Key |
IWOSRLINTKNKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trichloromethyl 1 2 Dioxane and Its Derivatives
General Strategies for 1,3-Dioxane (B1201747) Formation
The formation of the 1,3-dioxane ring is a cornerstone of the synthesis of 2-trichloromethyl- nih.govrsc.orgdioxane. This is typically achieved through the reaction of a carbonyl compound with a 1,3-diol. The stability of the 1,3-dioxane ring under various conditions makes it a useful protecting group in organic synthesis. organic-chemistry.org
Condensation Reactions with Polyols
The most direct and widely employed method for the synthesis of 2-trichloromethyl- nih.govrsc.orgdioxane is the acid-catalyzed condensation of chloral (B1216628) (trichloroacetaldehyde) or its hydrate (B1144303) with 1,3-propanediol (B51772). This reaction is an example of acetal (B89532) formation, where the diol acts as the nucleophile attacking the carbonyl carbon of the aldehyde.
The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a strong mineral acid, in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product. The general reaction is depicted below:
Reaction Scheme for the Condensation of Chloral Hydrate with 1,3-Propanediol
In the presence of an acid catalyst
Various acid catalysts can be employed for this transformation, and their selection can influence reaction times and yields. Hydrophobic acidic ionic liquids have also been shown to be effective catalysts for the acetalization of 1,3-propanediol with aldehydes. researchgate.net
A study on the polycondensation of citric acid with 1,3-propanediol utilized p-toluenesulfonic acid as a catalyst, highlighting its utility in reactions involving this diol. mdpi.com While not directly synthesizing the target molecule, this indicates the compatibility of PTSA with 1,3-propanediol in acid-catalyzed reactions.
Ring-Closing Procedures for 1,3-Dioxanes
While less common for the direct synthesis of 2-trichloromethyl- nih.govrsc.orgdioxane, ring-closing reactions can be employed for the formation of the 1,3-dioxane ring system. These methods are generally more applicable to the synthesis of more complex or substituted dioxane derivatives.
One such method is the Prins reaction, which involves the acid-catalyzed reaction of an alkene with an aldehyde. ias.ac.inacs.org The intermolecular Prins reaction of styrenes with formaldehyde, for instance, has been shown to produce 1,3-dioxanes. acs.orguni-koeln.de While not directly applicable to the synthesis of the title compound from simple precursors, this methodology demonstrates an alternative approach to constructing the 1,3-dioxane ring that could potentially be adapted for specific derivatives.
Stereoselective Synthesis of 2-Trichloromethyl-nih.govrsc.orgdioxane Stereoisomers
The stereoselective synthesis of specific stereoisomers of substituted 1,3-dioxanes is of significant interest, particularly for applications in pharmaceuticals and materials science. For 2-trichloromethyl- nih.govrsc.orgdioxane, stereoisomers can arise from substitution on the dioxane ring at positions 4, 5, or 6. The primary strategies for achieving stereoselectivity involve the use of chiral starting materials, such as chiral 1,3-diols, or the application of chiral catalysts.
The synthesis of chiral 1,3-diols is a key aspect of this approach, and various biocatalytic and chemical methods have been developed for their preparation. rsc.orgresearchgate.net The condensation of these enantiomerically pure diols with chloral would then lead to the formation of the corresponding chiral 2-trichloromethyl- nih.govrsc.orgdioxane derivatives. The stereochemistry of the diol directly translates to the stereochemistry of the resulting dioxane. For example, the use of an enantiopure (4R,5R)-diol in a reaction with an aldehyde leads to the formation of a chiral 1,3-dioxolane (B20135) with high enantiomeric excess. nih.gov A similar principle applies to the synthesis of chiral 1,3-dioxanes.
Specific Approaches for 2-Trichloromethyl-nih.govrsc.orgdioxane Synthesis, e.g., Oxymercuration of Trichloromethyl Hemiacetals
A specific, though less common, method for the synthesis of 2-(trichloromethyl)-1,3-dioxanes involves the oxymercuration of trichloromethyl hemiacetals of homoallylic alcohols. This method provides an alternative route to the 1,3-dioxane ring system.
Derivatization Strategies of 2-Trichloromethyl-nih.govrsc.orgdioxane
The derivatization of 2-trichloromethyl- nih.govrsc.orgdioxane can be approached by modifying either the trichloromethyl group or the 1,3-dioxane ring itself. These modifications can lead to a diverse range of compounds with potentially new properties and applications.
The trichloromethyl group is a key functional handle for derivatization. It is a strong electron-withdrawing group and can participate in various chemical transformations. Nucleophilic substitution of one or more chlorine atoms of the trichloromethyl group is a potential pathway for introducing new functionalities. However, the reactivity of the C-Cl bonds in the trichloromethyl group can be influenced by the adjacent acetal center. The reaction of 2,4,6-trichloro-1,3,5-triazine with different nucleophiles demonstrates the principles of sequential nucleophilic substitution on a chlorinated heterocyclic core, which could be conceptually applied to the trichloromethyl group of the dioxane. nih.gov
Modifications to the 1,3-dioxane ring can be achieved by using substituted 1,3-diols in the initial condensation reaction. For example, the use of 2-substituted-1,3-propanediols would result in 5-substituted-2-trichloromethyl- nih.govrsc.orgdioxanes. A derivative, 2-(trichloromethyl)-1,3-dioxane-5,5-dimethanol, is commercially available, indicating that such substituted analogs can be synthesized and are stable. nih.gov
Below is an interactive data table summarizing the synthetic methodologies discussed:
Table 1: Synthetic Methodologies for 2-Trichloromethyl- nih.govrsc.orgdioxane and its Derivatives
| Methodology | Reactants | Key Features | Stereoselectivity Control |
|---|---|---|---|
| Condensation Reaction | Chloral/Chloral Hydrate, 1,3-Propanediol (or substituted diols) | Direct, acid-catalyzed formation of the 1,3-dioxane ring. | Use of chiral 1,3-diols. |
| Ring-Closing Procedures | Alkenes, Aldehydes (Prins Reaction) | Formation of the 1,3-dioxane ring via cyclization. | Use of chiral catalysts. |
| Oxymercuration | Trichloromethyl hemiacetals of homoallylic alcohols | Specific method for forming the 2-(trichloromethyl)-1,3-dioxane structure. | Substrate-controlled. |
| Derivatization | 2-Trichloromethyl- nih.govrsc.orgdioxane, Nucleophiles | Modification of the trichloromethyl group or the dioxane ring. | N/A |
Conformational Analysis and Stereochemistry of 2 Trichloromethyl 1 2 Dioxane
Six-Membered Ring Conformations
The 1,3-dioxane (B1201747) ring, a heteroanalog of cyclohexane (B81311), avoids the significant angle and torsional strain of a planar conformation by adopting puckered, non-planar structures.
Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation as its lowest energy state. This conformation minimizes torsional strain by staggering the bonds on adjacent carbons and reduces angle strain. Quantum-chemical studies and experimental data for various 5-alkyl- and 5-phenyl-1,3-dioxanes confirm that the global minimum on the potential energy surface corresponds to the chair conformer. researchgate.net Research using NMR and X-ray analysis on related compounds, such as 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane, has shown that the molecule adopts a chair conformation in both the crystalline phase and in solution. researchgate.net This indicates a strong intrinsic preference for the chair geometry, which serves as the foundational structure for analyzing substituent effects. Other potential conformations, such as the twist-boat, are higher in energy. researchgate.net
The 1,3-dioxane ring is not static and can undergo a conformational "ring flip," interconverting between two chair forms. During this process, axial substituents become equatorial, and equatorial substituents become axial. This inversion does not proceed directly but passes through higher-energy transition states and intermediates, including half-chair and twist-boat conformations. researchgate.net
Studies on various 1,3-dioxanes have established the energy barriers for this process. The major contribution to the ring inversion barrier is associated with the torsional strain inherent to the ring itself and is not dramatically affected by the type of substituent present. rsc.org For 5-substituted 1,3-dioxanes, two primary pathways for the isomerization of chair conformers have been identified, both proceeding through twist conformers (specifically the 1,4-twist and 2,5-twist) as local minima on the potential energy surface. researchgate.net
Table 1: Calculated Energy Parameters for Ring Inversion of 5-Alkyl-1,3-Dioxanes This table provides context for the typical energy barriers involved in the ring inversion process of substituted 1,3-dioxanes, as detailed for 5-substituted analogs.
| Conformer/Transition State | Relative Energy (kcal/mol) for 5-Ethyl-1,3-dioxane | Relative Energy (kcal/mol) for 5-tert-Butyl-1,3-dioxane |
|---|---|---|
| Equatorial Chair (Ceq) | 0.0 | 0.0 |
| Axial Chair (Cax) | 0.82 | 1.48 |
| 2,5-Twist (2,5-T) | 6.0 | 5.9 |
| 1,4-Twist (1,4-T) | 7.9 | 8.3 |
| Transition State (Ceq ↔ 2,5-T) | 10.5 | 10.3 |
| Transition State (Cax ↔ 2,5-T) | 9.0 | 8.6 |
Data adapted from quantum-chemical studies on 5-substituted 1,3-dioxanes. researchgate.net
Stereochemical Aspects of Substituents at C2
Substituents on a cyclohexane or 1,3-dioxane ring generally prefer the equatorial position to minimize steric hindrance. libretexts.org An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring, known as 1,3-diaxial interactions. masterorganicchemistry.com
The trichloromethyl (-CCl₃) group is exceptionally bulky. If it were to occupy an axial position at C2, it would encounter severe steric repulsion from the axial hydrogens at the C4 and C6 positions. These destabilizing 1,3-diaxial interactions would raise the energy of the axial conformer significantly. Consequently, the trichloromethyl group has an overwhelming preference for the more sterically accessible equatorial position. This has been confirmed experimentally in a closely related derivative, where the -CCl₃ group was found exclusively in the equatorial orientation. researchgate.net
The anomeric effect is a stereoelectronic phenomenon observed in heterocyclic rings, where an electronegative substituent at the anomeric carbon (C2) prefers the axial orientation, contrary to what would be predicted based on steric hindrance alone. nih.govst-andrews.ac.uk This effect is often explained by a stabilizing hyperconjugative interaction between a lone pair (n) of an adjacent ring heteroatom (oxygen) and the antibonding orbital (σ) of the C2-substituent bond (n → σC-X). figshare.comacs.org This interaction is geometrically optimal when the substituent is in the axial position.
While the C-Cl bonds make the trichloromethyl group electronegative, and thus potentially subject to an anomeric effect, its extreme steric bulk overrides any potential stereoelectronic stabilization that an axial position might offer. The energetic penalty from 1,3-diaxial interactions is far greater than the stabilization gained from the anomeric effect. Therefore, despite the presence of electronegative atoms, the conformational preference is dictated by sterics, forcing the -CCl₃ group into the equatorial position.
Intermolecular Interactions in the Crystalline Phase
An extensive review of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available crystal structure determination for 2-trichloromethyl- sigmaaldrich.comorcid.orgdioxane. The analysis of intermolecular interactions in the crystalline phase is fundamentally dependent on the precise atomic coordinates and unit cell parameters obtained from X-ray or neutron diffraction studies of a single crystal.
While studies on derivatives and structurally related compounds exist, such as the crystallographic analysis of 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane, the strict focus on the title compound precludes the extrapolation of their structural data. The presence of additional functional groups, as in the aforementioned analogue, would significantly alter the intermolecular interaction motifs.
Consequently, the generation of data tables listing specific intermolecular contacts and their geometric details for 2-trichloromethyl- sigmaaldrich.comorcid.orgdioxane cannot be performed. Further research, specifically the successful crystallization and subsequent crystallographic analysis of this compound, is required to elucidate its solid-state structure and intermolecular interactions.
Mechanistic Investigations of Reactions Involving 2 Trichloromethyl 1 2 Dioxane
Acid-Catalyzed Hydrolysis and Ring Opening Mechanisms
The acid-catalyzed hydrolysis of 2-trichloromethyl- chemistrysteps.comdalalinstitute.comdioxane involves the cleavage of the acetal (B89532) functionality, leading to the opening of the dioxane ring. This process is initiated by the protonation of one of the ring's oxygen atoms, which enhances its leaving group ability. byjus.commasterorganicchemistry.comyoutube.com The subsequent steps can follow pathways with characteristics of both SN1 and SN2 mechanisms. byjus.comchimia.chlibretexts.org
The mechanism typically proceeds as follows:
Protonation: A proton from the acid catalyst reversibly protonates one of the ether oxygens of the dioxane ring, forming a good leaving group. byjus.commasterorganicchemistry.com
Ring Opening: The C-O bond cleaves. The nature of this step is highly dependent on the stability of the resulting intermediate. In acetals derived from tertiary alcohols, this step can lead to a stable carbocation (SN1 pathway). However, the 2-trichloromethyl- chemistrysteps.comdalalinstitute.comdioxane system involves secondary carbons within the ring. The powerful electron-withdrawing effect of the trichloromethyl group at the C2 position destabilizes any developing positive charge on this carbon, making a full SN1-type cleavage unlikely.
Nucleophilic Attack: A nucleophile, typically water in hydrolysis reactions, attacks the electrophilic carbon atom. Given the destabilization of a carbocation at C2, a more SN2-like mechanism is favored, where the nucleophile attacks as the C-O bond is breaking. chimia.chlibretexts.org This concerted or near-concerted process avoids the formation of a high-energy carbocation intermediate. chimia.ch
Deprotonation: The final step involves the deprotonation of the attacking nucleophile to yield the final ring-opened product and regenerate the acid catalyst. byjus.com
Table 1: Key Factors in the Acid-Catalyzed Hydrolysis of 2-Trichloromethyl- chemistrysteps.comdalalinstitute.comdioxane
| Factor | Mechanistic Implication |
| Acid Catalyst | Essential for protonating a ring oxygen to create a viable leaving group. scispace.comrsc.org |
| Trichloromethyl Group | Strongly electron-withdrawing, destabilizes adjacent carbocation, thus favoring an SN2-like transition state over an SN1 intermediate. |
| Solvent | Polar protic solvents like water act as the nucleophile and help stabilize ionic intermediates and transition states. scispace.comresearchgate.net |
| Reaction Pathway | Predominantly A-2 mechanism, involving a bimolecular rate-determining step (attack of water on the protonated dioxane). chimia.ch |
Nucleophilic Reactivity at the Trichloromethyl Center
While the acetal carbon is a primary site for reactivity, the carbon atom of the trichloromethyl group is also electrophilic due to the inductive effect of the three chlorine atoms. However, direct nucleophilic substitution (SN2) at this sp³-hybridized carbon is challenging due to significant steric hindrance and the fact that chloride is only a moderate leaving group.
Reactions with strong nucleophiles may proceed, but often require harsh conditions. The reactivity is enhanced in systems where the trichloromethyl group is attached to a center that can stabilize a negative charge. For instance, (trifluoromethyl)trimethylsilane is a well-known reagent for nucleophilic trifluoromethylation, where a fluoride anion activates the silicon to deliver a "CF₃⁻" equivalent. nih.govresearchgate.net By analogy, a sufficiently strong and sterically unhindered nucleophile might attack the carbon of the CCl₃ group in 2-trichloromethyl- chemistrysteps.comdalalinstitute.comdioxane, though this pathway is generally less favorable than reactions at the acetal center.
Alternative pathways involving the trichloromethyl group include:
Haloform-type reactions: In the presence of a strong base, if an enolizable proton were available adjacent to the dioxane ring, a haloform-type reaction could theoretically occur, but the structure of 2-trichloromethyl- chemistrysteps.comdalalinstitute.comdioxane does not support this.
Reactions with soft nucleophiles: Soft nucleophiles, such as thiolates or phosphines, might exhibit some reactivity towards the C-Cl bond, potentially leading to substitution or reduction products.
Table 2: Comparison of Nucleophilic Attack Sites
| Site of Attack | Favored Nucleophiles | Steric Hindrance | Electronic Factors | General Reactivity |
| Acetal Carbon (C2) | Oxygen, Nitrogen, Water (under acid catalysis) | Moderate | Highly electrophilic, especially after protonation. | High (under acidic conditions) |
| Trichloromethyl Carbon | Strong, small nucleophiles (e.g., F⁻), soft nucleophiles | High | Electrophilic due to three Cl atoms. | Low to Moderate |
Elimination Reactions Involving the Trichloromethyl Group
The trichloromethyl group can participate in elimination reactions, typically under basic conditions. These reactions can proceed via different mechanisms, such as E2 or E1cB. chemistrysteps.comdalalinstitute.commasterorganicchemistry.com
E2 Mechanism: A concerted E2 mechanism would require a strong, sterically hindered base to abstract a proton from a carbon adjacent to the trichloromethyl group, with the simultaneous departure of a chloride ion. For 2-trichloromethyl- chemistrysteps.comdalalinstitute.comdioxane, this would involve abstracting a proton from C4 or C6 of the dioxane ring. However, these protons are not particularly acidic, making this pathway less likely unless a very strong base is used.
E1cB Mechanism: The E1cB (Elimination, Unimolecular, Conjugate Base) mechanism occurs in two steps: deprotonation to form a carbanion, followed by the loss of the leaving group. dalalinstitute.commasterorganicchemistry.com This pathway is favored when the proton being removed is acidic (e.g., alpha to a carbonyl group) and the leaving group is poor. chemistrysteps.commasterorganicchemistry.com In the context of 2-trichloromethyl- chemistrysteps.comdalalinstitute.comdioxane, the acidity of the ring protons is not significantly enhanced, making the initial deprotonation difficult.
A more plausible elimination pathway involves the formation of a dichlorocarbene. Treatment with a strong base could potentially lead to the abstraction of a proton from the trichloromethyl group itself if it were possible, but this is not feasible. Instead, a base might coordinate to the acetal center, inducing a fragmentation that results in the elimination of the CCl₃⁻ anion, which can then lose Cl⁻ to form dichlorocarbene (:CCl₂). This highly reactive intermediate can then engage in further reactions.
Table 3: Plausible Elimination Pathways
| Mechanism | Base Requirement | Key Intermediate | Required Structural Feature | Plausibility for this Compound |
| E2 | Strong, often hindered | Anti-periplanar transition state | Anti-periplanar H and leaving group | Low (non-acidic protons) |
| E1cB | Moderate to strong | Carbanion | Acidic α-proton, poor leaving group | Very Low (non-acidic protons) pressbooks.pub |
| Fragmentation | Strong base | Dichlorocarbene | Acetal structure susceptible to cleavage | Plausible under specific conditions |
Exploration of Radical Reactions and Spin-Center Shift Processes
The C-Cl bonds in the trichloromethyl group are susceptible to homolytic cleavage, making 2-trichloromethyl- chemistrysteps.comdalalinstitute.comdioxane a potential substrate for radical reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org These reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orglumenlearning.com
Initiation: The reaction can be initiated by heat or UV light, or by a chemical radical initiator (e.g., AIBN), to generate a chlorine radical and a 2-(dichloromethyl)- chemistrysteps.comdalalinstitute.comdioxane radical. libretexts.org
Propagation: The resulting carbon-centered radical can then participate in various propagation steps, such as hydrogen abstraction from a solvent molecule or addition to a double bond. lumenlearning.com
Termination: The reaction ceases when two radical species combine. libretexts.orglumenlearning.com
A more advanced concept in radical chemistry is the spin-center shift (SCS) , a process involving a 1,2-radical translocation coupled with an ionic movement, such as the elimination of a leaving group. nih.govacs.org This process is crucial in certain biochemical transformations, like the conversion of ribonucleotides to deoxyribonucleotides. sci-hub.se For 2-trichloromethyl- chemistrysteps.comdalalinstitute.comdioxane, a hypothetical SCS process could be envisioned. If a radical were generated elsewhere on the dioxane ring (e.g., by hydrogen abstraction), a rearrangement involving the acetal functionality and the trichloromethyl group could lead to the translocation of the radical center, potentially accompanied by ring opening or fragmentation. The efficiency of an SCS process depends on factors like the coplanar alignment of the singly occupied molecular orbital (SOMO) with the σ*-orbital of the bond being cleaved. acs.org
Table 4: Potential Radical Processes
| Process | Description | Initiator | Key Intermediate |
| Radical Halogenation | Substitution of a ring hydrogen with a halogen via a radical chain reaction. | Light, Heat, Radical Initiator | Carbon-centered radical on the dioxane ring. |
| Reductive Dehalogenation | Replacement of a chlorine atom with hydrogen. | Radical initiator and a hydrogen donor (e.g., Bu₃SnH). libretexts.org | 2-(Dichloromethyl)- chemistrysteps.comdalalinstitute.comdioxane radical. |
| Spin-Center Shift (SCS) | 1,2-translocation of a radical center. nih.govacs.org | Radical initiator | Rearranged radical species. |
Regioselectivity and Stereoselectivity in Chemical Transformations
The outcomes of reactions involving 2-trichloromethyl- chemistrysteps.comdalalinstitute.comdioxane are governed by regioselective and stereoselective factors, which are largely dictated by the compound's structure.
Regioselectivity: This refers to the preference for reaction at one site over another.
In acid-catalyzed ring-opening , the nucleophile preferentially attacks the C2 (acetal) carbon. This site is highly activated towards nucleophilic attack upon protonation of a ring oxygen. Attack at C4 or C6 is much less favorable.
In elimination reactions , regioselectivity would be determined by which proton is abstracted. However, as discussed, standard elimination pathways are less likely.
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another.
The chemistrysteps.comdalalinstitute.comdioxane ring typically adopts a stable chair conformation. The bulky trichloromethyl group will preferentially occupy the equatorial position to minimize steric strain.
In nucleophilic ring-opening , the attack of the nucleophile at the C2 carbon will proceed with a defined trajectory, likely leading to an inversion of configuration if the center were chiral, consistent with an SN2-type mechanism. The trans relationship between the incoming nucleophile and the resident hydroxyl group in the product is often observed in similar ring-opening reactions of cyclic ethers. byjus.comlibretexts.org
If an E2 elimination were to occur, it would require an anti-periplanar arrangement of the proton being abstracted and the leaving group. The rigid chair conformation of the dioxane ring would dictate which protons (axial or equatorial) could participate in such a reaction, thereby controlling the stereochemistry of the resulting double bond.
Table 5: Summary of Selectivity in Reactions
| Reaction Type | Regioselectivity | Stereoselectivity | Controlling Factors |
| Acid-Catalyzed Ring Opening | Strong preference for attack at C2. | Inversion of configuration at C2 (SN2-like). | Electronic activation at C2, steric approach control. |
| Radical Abstraction | Preference for weaker C-H bonds (if any). | Depends on the stability of the resulting radical and steric accessibility. | C-H bond dissociation energy, steric hindrance from CCl₃ group. |
Computational Chemistry Studies on 2 Trichloromethyl 1 2 Dioxane
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for investigating the electronic structure and energy of molecules. For 2-trichloromethyl- researchgate.netresearchgate.netdioxane, these calculations would be essential to determine its preferred conformations and the energy barriers between them. Studies on other 1,3-dioxanes often utilize methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP) with appropriate basis sets (e.g., 6-31G(d)) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net
Energy Minimization and Transition State Analysis
The first step in a computational analysis would be to perform geometry optimizations to find the local and global energy minima on the potential energy surface. For 1,3-dioxanes, this involves identifying stable conformers, such as the chair, and various twist-boat forms. researchgate.net For 2-trichloromethyl- researchgate.netresearchgate.netdioxane, the primary chair conformation would likely exist with the bulky trichloromethyl group in either an axial or equatorial position. Energy minimization would reveal which of these is more stable.
Following the identification of stable conformers, transition state analysis is used to find the lowest energy pathways for conformational interconversion (e.g., chair-to-chair inversion). This involves locating the first-order saddle points on the potential energy surface that connect the energy minima. The energy of these transition states determines the activation energy for the conformational change.
Potential Energy Surface Mapping
A more comprehensive understanding is achieved by mapping the potential energy surface (PES). A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. researchgate.net For a molecule like 2-trichloromethyl- researchgate.netresearchgate.netdioxane, a relaxed PES scan can be performed by systematically varying key dihedral angles of the ring while optimizing the remaining geometry at each step. This process reveals the energy landscape, including all stable conformers and the transition states that connect them, providing a complete picture of the molecule's conformational flexibility.
Molecular Mechanics Simulations
While quantum methods are highly accurate, they can be computationally expensive. Molecular mechanics (MM) offers a faster, classical mechanics-based approach. Using parameterized force fields (e.g., MMFF or AMBER), MM simulations can be used to explore the conformational space of large molecules or to simulate molecular dynamics over longer timescales. For 2-trichloromethyl- researchgate.netresearchgate.netdioxane, MM could be used for an initial, rapid screening of possible conformations before more rigorous quantum chemical calculations are performed.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For 2-trichloromethyl- researchgate.netresearchgate.netdioxane, calculations could predict:
Vibrational Frequencies: The calculation of harmonic vibrational frequencies (infrared and Raman spectra) is standard. These predicted spectra are invaluable for interpreting experimental results and can confirm the presence of specific conformers.
NMR Parameters: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These parameters are highly sensitive to the molecule's three-dimensional structure and are crucial for conformational analysis in solution.
Studies on other 1,3-dioxane (B1201747) derivatives have shown good agreement between computed and experimental spectroscopic data, confirming the reliability of these predictive methods. researchgate.net
Solvent Effects in Computational Models
Many chemical processes and measurements occur in solution. Computational models can account for the influence of a solvent, which can significantly alter conformational equilibria and energy barriers. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method could be applied to 2-trichloromethyl- researchgate.netresearchgate.netdioxane to understand how its conformational preferences might change in different solvent environments, from nonpolar to polar.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure and conformational dynamics of 1,3-dioxane (B1201747) derivatives. Analysis of chemical shifts, coupling constants, and signal coalescence at varying temperatures provides deep insights into the compound's behavior in solution.
¹H and ¹³C NMR for Structural and Conformational Assignment
Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-Trichloromethyl- nih.govchemicalbook.comdioxane have not been reported in the reviewed literature.
For a typical 1,3-dioxane ring, the protons at the C4, C5, and C6 positions would exhibit complex splitting patterns due to axial and equatorial environments. The proton at the C2 position, if present, would be a singlet. The trichloromethyl group (-CCl₃) does not have protons, but its strong electron-withdrawing nature would significantly influence the chemical shifts of nearby protons and carbons, particularly the acetal (B89532) carbon (C2).
In principle, the ¹H NMR spectrum would allow for the assignment of protons on the dioxane ring. The ¹³C NMR spectrum would show distinct signals for the C2, C4/C6, and C5 carbons of the ring, as well as a signal for the trichloromethyl carbon. The position of the C2 carbon would be notably shifted due to the attached oxygen atoms and the -CCl₃ group. Conformational analysis of 1,3-dioxanes often involves studying the coupling constants and the anomeric effect, where the bulky trichloromethyl group's preference for an axial or equatorial position would be a key area of investigation.
Interactive Data Table Placeholder: ¹H and ¹³C NMR Data Specific experimental data for 2-Trichloromethyl- nih.govchemicalbook.comdioxane is not available.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | Data not available | Data not available |
| C4/C6 | Data not available | Data not available |
| C5 | Data not available | Data not available |
Low-Temperature NMR for Interconversion Barrier Determination
Low-temperature NMR spectroscopy is a crucial method for determining the energy barrier for the chair-to-chair ring inversion of the 1,3-dioxane ring. By cooling the sample, the rate of this interconversion can be slowed on the NMR timescale, leading to the decoalescence of signals for the axial and equatorial protons.
No studies employing low-temperature NMR to determine the Gibbs free energy of activation (ΔG‡) for the ring flip of 2-Trichloromethyl- nih.govchemicalbook.comdioxane were found. Such a study would provide quantitative data on the conformational stability and the influence of the sterically demanding and electronegative trichloromethyl substituent on the ring's flexibility.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.
A search of crystallographic databases did not yield a solved crystal structure for 2-Trichloromethyl- nih.govchemicalbook.comdioxane. Therefore, precise experimental data on its solid-state conformation, such as whether the dioxane ring adopts a chair, boat, or twist-boat conformation, and the exact orientation of the trichloromethyl group, remains undetermined.
Interactive Data Table Placeholder: Crystallographic Data No crystal structure is available for 2-Trichloromethyl- nih.govchemicalbook.comdioxane.
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Vibrational Spectroscopy (IR, Raman) for Conformational and Structural Insights
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and gaining insights into molecular structure and symmetry through the analysis of vibrational modes.
Specific IR and Raman spectra for 2-Trichloromethyl- nih.govchemicalbook.comdioxane are not available in the surveyed literature. A theoretical analysis would predict characteristic vibrational modes. The IR spectrum would be expected to show strong C-O stretching vibrations characteristic of the acetal group, typically in the 1200-1000 cm⁻¹ region. C-H stretching and bending vibrations from the methylene (B1212753) groups of the dioxane ring would also be present. The C-Cl stretching modes of the trichloromethyl group would likely appear in the fingerprint region, generally between 800 and 600 cm⁻¹. These C-Cl vibrations could be particularly informative in both IR and Raman spectra for conformational analysis.
Interactive Data Table Placeholder: Vibrational Frequencies Specific experimental data for 2-Trichloromethyl- nih.govchemicalbook.comdioxane is not available.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch | Data not available |
| CH₂ Bend/Scissor | Data not available |
| C-O Stretch | Data not available |
Applications of 2 Trichloromethyl 1 2 Dioxane in Complex Organic Synthesis
Role as Synthetic Intermediates for Advanced Functional Molecules
The 1,3-dioxane (B1201747) ring system is a prevalent structural motif in a variety of natural products and serves as a crucial protecting group for 1,3-diols and carbonyl compounds in multi-step synthesis. thieme-connect.de The stability of the dioxane ring under basic, reductive, and oxidative conditions makes it an ideal scaffold for the construction of complex molecular architectures. thieme-connect.de The presence of the 2-trichloromethyl group adds a layer of functionality that can be exploited for the synthesis of advanced molecules, including those with potential biological activity.
While direct examples of the large-scale use of 2-trichloromethyl- thieme-connect.desigmaaldrich.comdioxane as a key intermediate in the synthesis of blockbuster pharmaceuticals are not widely documented, the application of similar haloalkyl-substituted dioxolanes (the five-membered ring counterparts) underscores their value. For instance, 2-chloromethyl-1,3-dioxolane (B1265877) is a key reactant in the synthesis of Doxofylline, a xanthine (B1682287) derivative used as a bronchodilator. google.com This highlights the principle of using such haloalkyl acetals as building blocks for pharmacologically active compounds.
Furthermore, the 1,3-dioxane moiety itself has been instrumental in the synthesis of bioactive compounds. In a notable example, a 5-(1,3-dioxan-2-yl) group served as a masked aldehyde in the synthesis of a potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). academie-sciences.fr The dioxane was stable during a fluorination step and was later deprotected to reveal the aldehyde for further elaboration of the target molecule. academie-sciences.fr This strategy of using a stable cyclic acetal (B89532) to carry a latent functional group through a synthetic sequence is a cornerstone of modern organic synthesis. The 2-trichloromethyl- thieme-connect.desigmaaldrich.comdioxane can similarly be envisioned as a stable carrier of the trichloromethyl functionality, which is a known pharmacophore in certain bioactive molecules. rsc.org
| Intermediate | Target Molecule/Application | Synthetic Utility |
| 5-(1,3-dioxan-2-yl)-3-phenylisoxazole | CFTR Activity Potentiator | Dioxane acts as a stable protecting group for an aldehyde functionality during a fluorination reaction, allowing for late-stage functionalization. academie-sciences.fr |
| 2-chloromethyl-1,3-dioxolane | Doxofylline | Serves as a key building block, with the chloromethyl group providing a reactive site for alkylation of the theophylline (B1681296) core. google.com |
| 2-Trichloromethyl- thieme-connect.desigmaaldrich.comdioxane | Potential Bioactive Molecules | The trichloromethyl group can be a key pharmacophore or a precursor to other functional groups. rsc.org |
Participation in Cascade or Multicomponent Reactions
Cascade and multicomponent reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. While specific examples detailing the participation of 2-trichloromethyl- thieme-connect.desigmaaldrich.comdioxane in such reactions are not prevalent in the literature, the reactivity of its constituent parts suggests potential applications.
The trichloromethyl group can participate in radical-mediated cascade reactions. For instance, the addition of a trichloromethyl radical to an alkene can initiate a cascade of bond-forming events. The generation of the trichloromethyl radical can be achieved under various conditions, and its subsequent reactions can lead to the formation of complex polycyclic or heterocyclic systems.
Moreover, the dioxane ring itself can be formed or cleaved as part of a cascade sequence. For example, the Prins cyclization, which involves the reaction of an alkene with a carbonyl compound, is a classic method for the synthesis of 1,3-dioxanes and can be part of a larger cascade process. While not a direct reaction of pre-formed 2-trichloromethyl- thieme-connect.desigmaaldrich.comdioxane, this illustrates how the dioxane moiety can be integrated into complex reaction networks.
Exploitation of the Trichloromethyl Group as a Synthetic Handle in Derivatization
The trichloromethyl group is a versatile functional handle that can be transformed into a variety of other functionalities, making 2-trichloromethyl- thieme-connect.desigmaaldrich.comdioxane a potentially valuable intermediate for chemical derivatization. The electron-withdrawing nature of the three chlorine atoms activates the carbon atom, making it susceptible to nucleophilic attack under certain conditions, and also enables a range of radical and reductive transformations.
One of the most common transformations of a trichloromethyl group is its conversion to a carboxylic acid through hydrolysis. This transformation, however, often requires harsh conditions that might not be compatible with the dioxane ring. Milder methods for the conversion of the CCl3 group are therefore more desirable.
Another important set of reactions involves the reductive transformation of the trichloromethyl group. Using various reducing agents, it is possible to convert the CCl3 group to a dichloromethyl (CHCl2), a chloromethyl (CH2Cl), or even a methyl (CH3) group. These transformations allow for a stepwise reduction in the halogen content, providing access to a range of derivatives with different electronic and steric properties.
Furthermore, the trichloromethyl group can be a precursor to a trifluoromethyl group (CF3) via halogen exchange reactions, typically using reagents like antimony trifluoride. The trifluoromethyl group is of significant interest in medicinal chemistry and materials science due to its unique properties.
Finally, the trichloromethyl group can participate in atom transfer radical polymerization (ATRP) as an initiator, suggesting a potential application of 2-trichloromethyl- thieme-connect.desigmaaldrich.comdioxane in the synthesis of functional polymers.
| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Applications |
| Reduction | e.g., H-donors, radical initiators | -CHCl2, -CH2Cl, -CH3 | Fine-tuning of electronic and steric properties. |
| Halogen Exchange | e.g., SbF3 | -CF3 | Introduction of the trifluoromethyl group for applications in medicinal chemistry and materials science. |
| Hydrolysis | Acidic or basic conditions | -COOH | Conversion to a carboxylic acid, though may require conditions that affect the dioxane ring. |
| Radical Addition | Alkenes, radical initiator | C-C bond formation | Derivatization of the trichloromethyl group through carbon-carbon bond formation. |
Stereochemical Control in Target Molecule Synthesis
The rigid, chair-like conformation of the 1,3-dioxane ring can be a powerful tool for stereochemical control in organic synthesis. thieme-connect.de Substituents on the ring can direct the approach of reagents to a particular face of the molecule, leading to high levels of diastereoselectivity in reactions at or adjacent to the ring. The bulky and electron-withdrawing trichloromethyl group at the 2-position of the dioxane ring is expected to have a significant influence on the ring's conformation and, consequently, on the stereochemical outcome of reactions.
While specific studies detailing the use of 2-trichloromethyl- thieme-connect.desigmaaldrich.comdioxane for stereochemical control are limited, research on the closely related 2-trifluoromethyl-1,3-dioxanes provides valuable insights. The diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been achieved with high levels of control, demonstrating that the CF3 group at the 2-position can effectively direct the stereochemical course of reactions. researchgate.net It is reasonable to infer that the even bulkier CCl3 group would exert a similar, if not greater, stereodirecting effect.
For instance, in reactions involving the enolate of a ketone derived from a chiral 2-trichloromethyl-1,3-dioxane, the trichloromethyl group would likely occupy a pseudo-equatorial position to minimize steric interactions. This would leave one face of the enolate more accessible to electrophilic attack, leading to a high degree of diastereoselectivity.
Furthermore, the conformational preference of the 2-trichloromethyl group can influence the stereochemical outcome of reactions at other positions on the dioxane ring. The principles of conformational analysis of substituted 1,3-dioxanes are well-established and can be used to predict the stereochemical outcome of various transformations. researchgate.net
| Reaction Type | Stereochemical Principle | Expected Outcome |
| Enolate Alkylation | Steric hindrance from the axial C-H bonds and the equatorial 2-trichloromethyl group directs the approach of the electrophile. | High diastereoselectivity in the formation of a new stereocenter. |
| Reduction of a Ring Ketone | The approach of the hydride reagent is directed by the substituents on the ring, including the 2-trichloromethyl group. | Diastereoselective formation of a hydroxyl group. |
| Addition to a Double Bond on a Side Chain | The conformation of the dioxane ring and the 2-trichloromethyl group can influence the facial selectivity of the addition reaction. | Control over the stereochemistry of the newly formed stereocenters on the side chain. |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
Currently, specific, high-yield synthetic methodologies for 2-Trichloromethyl- researchgate.netdioxane are not well-documented. Future research would likely focus on adapting known methods for the synthesis of related researchgate.netdioxanes. Potential avenues for investigation could include the acid-catalyzed reaction of 1,3-propanediol (B51772) or its derivatives with trichloroacetaldehyde or its synthetic equivalents. Key challenges would involve managing the reactivity of the trichloromethyl group under various reaction conditions and optimizing yields to develop an efficient and scalable process.
Exploration of New Reactivity Modes and Transformations
The reactivity of 2-Trichloromethyl- researchgate.netdioxane is a promising area for future studies. The electron-withdrawing nature of the trichloromethyl group is expected to influence the stability and reactivity of the dioxane ring. Research could explore the susceptibility of the acetal (B89532) linkage to hydrolysis under varying pH conditions. Furthermore, the trichloromethyl group itself could serve as a handle for a variety of chemical transformations, such as radical reactions or nucleophilic substitutions, potentially leading to the synthesis of novel downstream compounds with diverse functionalities.
Advanced Computational Modeling Approaches for Complex Reaction Systems
In the absence of extensive experimental data, computational modeling will be a crucial tool for predicting the properties and reactivity of 2-Trichloromethyl- researchgate.netdioxane. Density functional theory (DFT) and other advanced computational methods could be employed to investigate the compound's conformational preferences, electronic structure, and reaction mechanisms. Such studies would provide valuable insights into its stability, spectroscopic properties, and potential energy surfaces for various transformations, guiding future experimental work.
Potential in Materials Science or Catalyst Design (e.g., as ligands or scaffolds)
The potential applications of 2-Trichloromethyl- researchgate.netdioxane in materials science and catalysis remain unexplored. The presence of the dense and lipophilic trichloromethyl group could impart unique properties to polymers or other materials if the compound is used as a monomer or an additive. Additionally, the dioxane ring could be functionalized to create novel ligands for catalysis. The steric and electronic profile of such ligands could influence the selectivity and activity of metal catalysts in a variety of organic transformations. Further research is needed to synthesize and evaluate such systems.
As the scientific community continues to explore novel chemical entities, it is anticipated that detailed studies on 2-Trichloromethyl- researchgate.netdioxane will emerge, providing the necessary data to populate a comprehensive and authoritative article on this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Trichloromethyl-[1,3]dioxane derivatives, and how can their purity be validated?
- Methodology : Grignard reagent reactions with esters (e.g., 2-(2-bromoethyl)-1,3-dioxane derivatives) yield ketone adducts, as demonstrated in near-quantitative yields . Post-synthesis purification via column chromatography followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography ensures structural validation . For purity assessment, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., CNBF for amine detection) is recommended .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodology : Adhere to safety data sheet (SDS) guidelines, including using personal protective equipment (PPE) such as nitrile gloves and fume hoods. Avoid exposure to aqueous matrices, as chloro-substituted dioxanes may hydrolyze into reactive intermediates. Storage in inert, anhydrous conditions prevents decomposition .
Q. What analytical techniques are most reliable for characterizing this compound’s structural conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
